molecular formula C7H11F3N2O3 B1390104 1-Methylpiperazin-2-one trifluoroacetate CAS No. 194350-88-4

1-Methylpiperazin-2-one trifluoroacetate

Cat. No. B1390104
CAS RN: 194350-88-4
M. Wt: 228.17 g/mol
InChI Key: IGKQGGBDLSXHJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methylpiperazin-2-one trifluoroacetate (MPTFA) is a synthetic compound with a wide range of applications in scientific research. It is a white crystalline solid with a melting point of 124-125°C and a boiling point of 144-145°C. MPTFA is a versatile compound with many potential uses in laboratory experiments, and its biochemical and physiological effects are well-documented. In

Scientific Research Applications

1-Methylpiperazin-2-one trifluoroacetate has a wide range of applications in scientific research. It is used as a reagent in organic synthesis, and it is also used to study the structure and function of proteins. This compound has been used to study the interactions between proteins and small molecules, and it has been used to study the structure and function of enzymes. This compound is also used to study the binding of drugs to their target proteins.

Mechanism of Action

The mechanism of action of 1-Methylpiperazin-2-one trifluoroacetate is not well understood. However, it is believed that this compound binds to the active site of a protein and modifies its structure and function. This binding can either activate or inhibit the protein, depending on the concentration of this compound.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it is believed that this compound can cause changes in the structure and function of proteins, which can lead to changes in the biochemical pathways of the cell. In addition, this compound can also affect the metabolism of the cell, which can lead to changes in the physiological processes of the cell.

Advantages and Limitations for Lab Experiments

The main advantage of using 1-Methylpiperazin-2-one trifluoroacetate in laboratory experiments is its versatility. It can be used to study the structure and function of proteins, as well as the interactions between proteins and small molecules. Additionally, this compound can be used to study the binding of drugs to their target proteins. However, one of the limitations of using this compound is that it can be toxic at high concentrations, and it can also cause changes in the biochemical pathways of the cell.

Future Directions

There are a number of potential future directions for the use of 1-Methylpiperazin-2-one trifluoroacetate in scientific research. One potential future direction is to use this compound to study the structure and function of proteins in different organisms, such as bacteria and viruses. Additionally, this compound could be used to study the interactions between proteins and small molecules in different organisms. Finally, this compound could be used to study the binding of drugs to their target proteins in different organisms.

properties

IUPAC Name

1-methylpiperazin-2-one;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O.C2HF3O2/c1-7-3-2-6-4-5(7)8;3-2(4,5)1(6)7/h6H,2-4H2,1H3;(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGKQGGBDLSXHJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCNCC1=O.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60673956
Record name Trifluoroacetic acid--1-methylpiperazin-2-one (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60673956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

194350-88-4
Record name Trifluoroacetic acid--1-methylpiperazin-2-one (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60673956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Methylpiperazin-2-one trifluoroacetate
Reactant of Route 2
1-Methylpiperazin-2-one trifluoroacetate
Reactant of Route 3
1-Methylpiperazin-2-one trifluoroacetate
Reactant of Route 4
1-Methylpiperazin-2-one trifluoroacetate
Reactant of Route 5
1-Methylpiperazin-2-one trifluoroacetate
Reactant of Route 6
1-Methylpiperazin-2-one trifluoroacetate

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